1-Iodoimidazo[1,5-a]pyridine
Description
Significance of Imidazo[1,5-a]pyridine (B1214698) Derivatives in Heterocyclic Chemistry
The imidazo[1,5-a]pyridine scaffold is a versatile building block in heterocyclic chemistry, offering a unique combination of structural features and reactivity. Its derivatives are known for their diverse applications, including their use as fluorophores, chemosensors, and in the development of organometallic complexes. mdpi.com
Structural Characteristics and Aromaticity
The imidazo[1,5-a]pyridine system is a planar, bicyclic aromatic heterocycle. ontosight.ai The fusion of the electron-rich imidazole (B134444) ring with the electron-deficient pyridine (B92270) ring results in a unique electronic distribution and chemical reactivity. ontosight.aimdpi.com This scaffold possesses a delocalized π-electron system, which contributes to its aromatic character. researchgate.net The presence of two nitrogen atoms within the fused ring system influences its basicity and ability to coordinate with metal ions. ontosight.airesearchgate.net The aromaticity of the imidazo[1,5-a]pyridine core can be influenced by the nature and position of substituents, which in turn affects its physical and chemical properties. researchgate.net
Versatility as a Core Scaffold for Diverse Applications
The imidazo[1,5-a]pyridine framework serves as a versatile scaffold for the development of compounds with a wide range of applications. rsc.orgmdpi.com Derivatives of this heterocyclic system have been investigated for their potential in medicinal chemistry, exhibiting antimicrobial, anticancer, and neuroprotective properties. ontosight.aiontosight.ai In materials science, their inherent luminescence and emissive properties have led to their use in the development of fluorophores, chemosensors for metal ions, and as emitters in imaging and microscopy. mdpi.commdpi.com Furthermore, they are employed as ligands in the synthesis of coordination complexes and have shown potential in the fabrication of optoelectronic devices. mdpi.comresearchgate.net
Role of Halogenated Heterocycles in Synthetic Organic Chemistry
Halogenated heterocyclic compounds are crucial intermediates in synthetic organic chemistry. jeyamscientific.insigmaaldrich.com The introduction of a halogen atom onto a heterocyclic ring provides a reactive handle for further functionalization, enabling the synthesis of a diverse array of more complex molecules. sigmaaldrich.commdpi.com Halogens, due to their electrophilicity and leaving group ability, play a pivotal role in the activation and structural modification of organic compounds. mdpi.comresearchgate.net
Importance of Iodine as a Functional Group in Organic Synthesis
Iodine stands out among the halogens for its utility in organic synthesis. rsc.orgresearchgate.net Its mild Lewis acidic character allows it to catalyze a variety of organic transformations. rsc.orgresearchgate.net Molecular iodine is valued for its low cost, low toxicity, and operational simplicity, making it an environmentally benign reagent. rsc.orgresearchgate.net Iodine can be used as an oxidizing agent and is stable in the presence of moisture. rsc.org Reactions involving iodine often exhibit excellent stereo- and regioselectivity. rsc.org The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds highly reactive and thus valuable synthetic intermediates for forming new carbon-carbon and carbon-heteroatom bonds.
Regioselectivity Considerations in Halogenation of Imidazopyridines
The halogenation of imidazopyridine scaffolds requires careful consideration of regioselectivity, as the molecule presents multiple potential sites for substitution. The outcome of the halogenation reaction is influenced by the specific imidazopyridine isomer, the halogenating agent used, and the reaction conditions. For instance, in imidazo[1,2-a]pyridines, electrophilic substitution, including halogenation, typically occurs at the C3 position. rsc.orgnih.govacs.org Directing groups can be employed to achieve regioselectivity at other positions, such as the C8 position. rsc.org The choice of the halogenating agent and reaction conditions is crucial for controlling the position of halogenation on the imidazo[1,5-a]pyridine ring system as well. nih.gov
Overview of 1-Iodoimidazo[1,5-a]pyridine as a Key Synthetic Intermediate
This compound is a key synthetic intermediate that has been utilized in the efficient construction of more complex molecules. rsc.org Its synthesis has been achieved through methods such as the iodine-promoted sequential dual oxidative Csp³–H amination of aryl methyl ketones and Csp³–H iodination of pyridin-2-ylmethylamines. rsc.org This compound serves as a valuable building block for introducing the imidazo[1,5-a]pyridine scaffold into various molecular frameworks. For example, it undergoes palladium-catalyzed reactions with phosphines to generate 1-phosphinoimidazo[1,5-a]pyridine ligands. nih.gov The reactivity of the C-I bond allows for its participation in a variety of cross-coupling reactions, making it a versatile precursor for the synthesis of substituted imidazo[1,5-a]pyridine derivatives. biosynth.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodoimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJSPWQQIHUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Iodoimidazo 1,5 a Pyridine
Direct Iodination Strategies
Direct iodination methods offer an efficient means of constructing the target molecule by incorporating the iodine atom in a single or tandem reaction sequence.
A notable and efficient method for the synthesis of 1-Iodoimidazo[1,5-a]pyridines involves a sequential cascade reaction promoted by molecular iodine. This approach achieves a dual oxidative C(sp³)–H amination and C(sp³)–H iodination, constructing the final product in moderate to good yields from simple precursors. rsc.org
This synthetic strategy employs readily available aryl methyl ketones and pyridin-2-ylmethylamines as the starting materials. rsc.org The reaction leverages molecular iodine not only as a reactant for iodination but also as a promoter for the oxidative cyclization process. This one-pot reaction is valued for its simplicity and efficiency in assembling the complex heterocyclic structure. rsc.org
The scope of the reaction has been demonstrated with various substituted aryl methyl ketones, leading to a range of 3-aryl-1-iodoimidazo[1,5-a]pyridines. The yields are generally moderate to good, as highlighted in the selected examples below.
Table 1: Synthesis of 3-Aryl-1-iodoimidazo[1,5-a]pyridines via Iodine-Promoted Cascade Reaction rsc.org
| Aryl Methyl Ketone Precursor | Pyridin-2-ylmethylamine Precursor | Product | Yield (%) |
|---|---|---|---|
| Acetophenone | Pyridin-2-ylmethanamine | 1-Iodo-3-phenylimidazo[1,5-a]pyridine | 75% |
| 4'-Methylacetophenone | Pyridin-2-ylmethanamine | 1-Iodo-3-(p-tolyl)imidazo[1,5-a]pyridine | 78% |
| 4'-Methoxyacetophenone | Pyridin-2-ylmethanamine | 1-Iodo-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 82% |
| 4'-Chloroacetophenone | Pyridin-2-ylmethanamine | 3-(4-Chlorophenyl)-1-iodoimidazo[1,5-a]pyridine | 72% |
| 2'-Bromoacetophenone | Pyridin-2-ylmethanamine | 3-(2-Bromophenyl)-1-iodoimidazo[1,5-a]pyridine | 65% |
Based on experimental results, a self-sequenced mechanistic pathway has been proposed for this transformation. rsc.org The cascade is thought to initiate with the iodination of the aryl methyl ketone, followed by a Kornblum oxidation to form an aldehyde intermediate. This intermediate then undergoes a dual amination reaction with two molecules of the pyridin-2-ylmethylamine. Subsequent oxidation and a final iodination step yield the 1-Iodoimidazo[1,5-a]pyridine product. rsc.org
N-Iodosuccinimide (NIS) is a widely used reagent for the electrophilic iodination of aromatic and heteroaromatic compounds under mild conditions. Its application typically involves the direct iodination of a preformed heterocyclic nucleus. While this represents a plausible direct route to this compound, specific examples detailing this particular transformation were not prominently featured in the surveyed literature. In a related synthesis of 1-(phenylthio)imidazo[1,5-a]pyridine, the use of NIS as a catalyst was found to have a negative impact on the reaction outcome. mdpi.com
A logical synthetic sequence would involve the initial construction of the imidazo[1,5-a]pyridine (B1214698) core, followed by iodination. Syntheses of the parent ring system often begin with 2-(aminomethyl)pyridine precursors which cyclize with various electrophiles. Following the successful formation of the imidazo[1,5-a]pyridine scaffold, a subsequent electrophilic substitution with NIS could, in principle, install the iodine atom at the C1 position. However, specific documented examples of this multi-step sequence leading to this compound are not detailed in the available sources.
Iodination with N-Iodosuccinimide (NIS)
Indirect Synthetic Routes via Precursor Functionalization
Indirect synthetic routes offer an alternative approach to this compound. These methods involve the synthesis of an imidazo[1,5-a]pyridine derivative bearing a different functional group at the C1 position, which is then chemically converted to an iodine atom in a subsequent step.
Potential precursor functional groups could include an amino group, which could be converted to the iodide via a Sandmeyer-type reaction, or a boronic acid derivative, which could undergo a halogenation reaction. Another possibility is a halogen exchange reaction, where a 1-bromo or 1-chloroimidazo[1,5-a]pyridine (B8013304) is converted to the iodo derivative. While these are standard transformations in organic synthesis, the application of these indirect methods specifically for the preparation of this compound is not extensively documented in the reviewed scientific literature.
Condensation Reactions in Imidazo[1,5-a]pyridine Synthesis
Condensation reactions are a foundational strategy for the synthesis of the imidazo[1,5-a]pyridine core. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.
A notable method involves the cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. beilstein-journals.org This process is facilitated by a medium of polyphosphoric acid (PPA), where heating nitroalkanes in PPA generates highly electrophilic phosphorylated nitronates. beilstein-journals.org The primary amine of 2-(aminomethyl)pyridine attacks this activated species, initiating a sequence that leads to the fused bicyclic system. The reaction is sensitive to steric hindrance and requires relatively harsh conditions, but provides moderate to good yields of the imidazo[1,5-a]pyridine products. beilstein-journals.org
Another significant approach is the oxidative condensation-cyclization of aldehydes with aryl-2-pyridylmethylamines. acs.orglew.ro In one catalyst-free method, elemental sulfur is used as a mild oxidant. The reaction proceeds by combining an aldehyde, an aryl-2-pyridylmethylamine, and a stoichiometric amount of sulfur, which upon heating, yields 1,3-diarylated imidazo[1,5-a]pyridines in good to high yields. acs.org Similarly, a copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine (B48309) utilizes oxygen as a clean oxidant. This process proceeds through an efficient condensation-amination-oxidative dehydrogenation pathway to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org
Three-component coupling reactions also provide a direct route to the imidazo[1,5-a]pyridine skeleton. Substituted picolinaldehydes, amines, and formaldehyde (B43269) can be efficiently coupled under mild conditions to produce imidazo[1,5-a]pyridinium ions in high yields. organic-chemistry.org
Cyclization Reactions Leading to the Imidazo[1,5-a]pyridine Core
Cyclization reactions are central to forming the bicyclic structure of imidazo[1,5-a]pyridines. These methods involve the formation of a ring from a linear or partially cyclic precursor and are often categorized by the specific bond-forming strategy employed. Key strategies include oxidative cyclization, C-H amination, decarboxylative cyclization, and denitrogenative transannulation. rsc.org
Oxidative Cyclization Methods
Oxidative cyclization involves the formation of the heterocyclic ring accompanied by an oxidation step, which removes hydrogen atoms and creates new bonds. These methods often utilize an external oxidant to facilitate the transformation.
One effective method is the oxidative condensation-cyclization of aromatic aldehydes and aryl-2-pyridylmethylamines. This reaction can be carried out in the presence of a stoichiometric amount of elemental sulfur as the oxidant and without a catalyst. acs.org The process is straightforward and provides a variety of 1,3-diarylated imidazo[1,5-a]pyridines in good yields. acs.org Another approach employs a copper(II)-catalyzed tandem reaction between a pyridine ketone and benzylamine, using molecular oxygen as a green oxidant. This reaction proceeds via a condensation-amination-oxidative dehydrogenation process to give excellent yields of the desired products. organic-chemistry.org Furthermore, a copper-catalyzed aerobic oxidative cyclization has been developed between pyridyl alcohols and benzylamines or amino acids, involving an alcohol oxidation/condensation/oxidative C-N bond formation domino reaction. researchgate.net
A metal-free sequential dual oxidative amination of C(sp3)-H bonds has also been reported, affording imidazo[1,5-a]pyridines in very good yields under ambient conditions. This reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process. organic-chemistry.org
Transition-Metal-Free sp3 C–H Amination
The direct functionalization of carbon-hydrogen (C–H) bonds represents a highly atom-economical and efficient strategy in organic synthesis. For the construction of the imidazo[1,5-a]pyridine core, transition-metal-free sp3 C–H amination has emerged as a powerful tool.
A notable method utilizes molecular iodine (I₂) to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines. rsc.org In the presence of a base like sodium acetate (B1210297) (NaOAc), this reaction proceeds in a one-pot manner to efficiently produce a variety of imidazo[1,5-a]pyridine derivatives. The process is operationally simple and has been successfully performed on a gram scale. rsc.org This iodine-mediated approach avoids the use of expensive and potentially toxic transition metals, aligning with the principles of green chemistry. rsc.org
Another metal-free approach involves the sequential dual oxidative amination of C(sp³)–H bonds under ambient conditions. This reaction forms the imidazo[1,5-a]pyridine ring through two oxidative C–N couplings and one oxidative dehydrogenation, with the removal of six hydrogen atoms. organic-chemistry.org
Table 1: Examples of Transition-Metal-Free sp³ C–H Amination
| Starting Materials | Reagent | Product | Yield (%) |
|---|---|---|---|
| 2-Pyridyl ketones, Alkylamines | I₂ / NaOAc | Imidazo[1,5-a]pyridine derivatives | Satisfactory |
Copper/Iodine Cocatalyzed Decarboxylative Cyclization
Decarboxylative cyclization reactions offer a valuable route to heterocyclic compounds by utilizing readily available carboxylic acids as starting materials. A copper/iodine cocatalyzed system has been effectively employed for the synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org
This methodology involves the reaction of α-amino acids with 2-benzoylpyridines. The dual catalytic system, comprising both copper and iodine, facilitates the decarboxylation of the amino acid and the subsequent cyclization to form the imidazo[1,5-a]pyridine ring structure. organic-chemistry.org This reaction is notable for its excellent yields and its ability to construct the target molecule from simple and accessible precursors. organic-chemistry.org While a related iodine-mediated decarboxylative cyclization has been developed for imidazo[1,5-a]quinolines under metal-free conditions, the cocatalyzed system is particularly effective for the pyridine-based core. organic-chemistry.orgrsc.org
Table 2: Copper/Iodine Cocatalyzed Decarboxylative Cyclization
| Substrates | Catalyst System | Product | Yield |
|---|---|---|---|
| α-Amino acids, 2-Benzoylpyridines | Copper/Iodine | 1,3-Disubstituted imidazo[1,5-a]pyridines | Excellent |
| α-Amino acids, 2-Benzoylquinolines | Copper/Iodine | 1,3-Disubstituted imidazo[1,5-a]quinolines | Excellent |
Denitrogenative Transannulation Reactions
Denitrogenative transannulation reactions provide an elegant and efficient pathway to the imidazo[1,5-a]pyridine scaffold by reconstructing a heterocyclic ring from a triazole precursor. rsc.org This strategy involves the extrusion of a dinitrogen molecule (N₂) and the subsequent annulation (ring formation) with a new fragment.
A prominent example is the copper-catalyzed aerobic oxidative reaction of pyridotriazoles with benzylamines. acs.orgnih.govacs.org This cascade reaction proceeds via a denitrogenative transannulation, demonstrating good functional group tolerance. The methodology is also applicable to α-amino acids, which undergo a decarboxylative oxidative cyclization to yield the corresponding imidazo[1,5-a]pyridines. acs.orgacs.org Utilizing molecular oxygen from the air as the sole oxidant makes this transformation a more sustainable process. acs.org
A metal-free version of this reaction has also been developed, using BF₃·Et₂O as a catalyst for the denitrogenative transannulation of pyridotriazoles with nitriles. organic-chemistry.org The choice of solvent plays a critical role in achieving high yields under these conditions. organic-chemistry.org These transannulation reactions represent a significant strategic advance, allowing for the formation of the double C–N bonds required for the imidazo[1,5-a]pyridine core through a ring-opening and re-closure mechanism. acs.org
Table 3: Denitrogenative Transannulation for Imidazo[1,5-a]pyridine Synthesis
| Precursor | Reagent | Catalyst | Product |
|---|---|---|---|
| Pyridotriazoles | Benzylamines | Copper | Imidazo[1,5-a]pyridines |
| Pyridotriazoles | α-Amino acids | Copper | Imidazo[1,5-a]pyridines |
| Pyridotriazoles | Nitriles | BF₃·Et₂O | Imidazo[1,5-a]pyridines |
Reactivity and Derivatization of 1 Iodoimidazo 1,5 a Pyridine
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling methodologies are powerful tools in modern organic synthesis, and 1-iodoimidazo[1,5-a]pyridine serves as an excellent substrate for these transformations. nih.gov Its derivatives readily participate in Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck reactions, enabling the synthesis of complex molecules with diverse applications, including novel phosphine (B1218219) ligands and fluorescent materials. nih.govnih.gov
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and it has been effectively applied to this compound derivatives, primarily for the synthesis of novel phosphine ligands.
A key application of this compound is its use as a precursor for the synthesis of 1-phosphinoimidazo[1,5-a]pyridine ligands. nih.gov The synthesis starts from the parent imidazo[1,5-a]pyridine (B1214698), which is first iodinated at the C-1 position using N-iodosuccinimide (NIS) to afford this compound. nih.gov This intermediate then undergoes a palladium-catalyzed phosphination reaction. nih.gov
Similarly, 3-arylimidazo[1,5-a]pyridines can be iodinated at the C-1 position using NIS in acetonitrile (B52724) or iodine in refluxing THF to produce 1-iodo-3-arylimidazo[1,5-a]pyridines. researchgate.net These iodo precursors are then subjected to palladium-catalyzed cross-coupling phosphination with various phosphines, such as diphenylphosphine (B32561) or dicyclohexylphosphine, to yield the target 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. nih.govresearchgate.net The reaction typically employs a palladium catalyst and a ligand like 1,1'-bis(diisopropylphosphino)ferrocene (DIPPF) in a solvent such as 1,4-dioxane (B91453). nih.govresearchgate.net
Table 1: Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands via Palladium-Catalyzed Phosphination| Precursor | Phosphine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Iodo-3-(phenyl)imidazo[1,5-a]pyridine | Diphenylphosphine | 1-(Diphenylphosphino)-3-(phenyl)imidazo[1,5-a]pyridine | 85 | nih.gov |
| 1-Iodo-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | Diphenylphosphine | 1-(Diphenylphosphino)-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 82 | nih.gov |
| 1-Iodo-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | Dicyclohexylphosphine | 1-(Dicyclohexylphosphino)-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 78 | nih.gov |
| 1-Iodo-3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine | Diphenylphosphine | 1-(Diphenylphosphino)-3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine | 80 | nih.gov |
The synthesized 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been evaluated for their efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically-hindered biaryls and heterobiaryls. nih.govnih.govrsc.org These reactions are challenging due to the steric hindrance around the coupling sites, which can impede the catalytic cycle. nih.gov
In a model reaction, the coupling of m-bromo-xylene with 2-methoxyphenylboronic acid was used to assess the performance of these novel ligands. nih.gov The screening conditions typically involved palladium(II) acetate (B1210297) as the palladium source, a base, and the custom ligand in a solvent like 1,4-dioxane at 80 °C. nih.gov The results demonstrated that the electronic and steric properties of the substituents on the 3-aryl group of the ligand significantly influence the reaction yield. nih.gov
Table 2: Evaluation of 1-Phosphinoimidazo[1,5-a]pyridine Ligands in a Sterically-Hindered Suzuki-Miyaura Reaction| Ligand Used | Aryl Halide | Boronic Acid | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(Diphenylphosphino)-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | m-Bromo-xylene | 2-Methoxyphenylboronic acid | 2,6-Dimethyl-(2-methoxy)biphenyl | 95 | nih.gov |
| 1-(Dicyclohexylphosphino)-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | m-Bromo-xylene | 2-Methoxyphenylboronic acid | 2,6-Dimethyl-(2-methoxy)biphenyl | 88 | nih.gov |
| 1-(Diphenylphosphino)-3-(2,4-dimethoxyphenyl)imidazo[1,5-a]pyridine | m-Bromo-xylene | 2-Methoxyphenylboronic acid | 2,6-Dimethyl-(2-methoxy)biphenyl | 92 | nih.gov |
| 1-(Diphenylphosphino)-3-(3,4,5-trimethoxyphenyl)imidazo[1,5-a]pyridine | m-Bromo-xylene | 2-Methoxyphenylboronic acid | 2,6-Dimethyl-(2-methoxy)biphenyl | 90 | nih.gov |
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation utilizing this compound derivatives.
Researchers have successfully synthesized a series of 1-alkynyl-3-arylimidazo[1,5-a]pyridines through the Sonogashira coupling of 3-aryl-1-iodoimidazo[1,5-a]pyridines with various terminal alkynes. nih.govacs.org The reaction is typically catalyzed by a combination of a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst like copper(I) iodide (CuI). nih.govacs.org The reaction is carried out in a basic medium, often using triethylamine (B128534) as both the base and solvent, at elevated temperatures. nih.govacs.org This method has proven effective for coupling with both aromatic and aliphatic terminal alkynes, affording the corresponding 1-alkynyl products in good to excellent yields. nih.gov
Table 3: Synthesis of 1-Alkynyl-3-arylimidazo[1,5-a]pyridines via Sonogashira Coupling| 1-Iodo-3-arylimidazo[1,5-a]pyridine | Terminal Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Iodo-3-phenylimidazo[1,5-a]pyridine | Phenylacetylene | 3-Phenyl-1-(phenylethynyl)imidazo[1,5-a]pyridine | 95 | nih.gov |
| 1-Iodo-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | Phenylacetylene | 3-(4-Methoxyphenyl)-1-(phenylethynyl)imidazo[1,5-a]pyridine | 98 | nih.gov |
| 1-Iodo-3-phenylimidazo[1,5-a]pyridine | Ethynyltrimethylsilane | 3-Phenyl-1-((trimethylsilyl)ethynyl)imidazo[1,5-a]pyridine | 85 | nih.gov |
| 1-Iodo-3-phenylimidazo[1,5-a]pyridine | 1-Hexyne | 1-(Hex-1-yn-1-yl)-3-phenylimidazo[1,5-a]pyridine | 82 | nih.gov |
The Mizoroki-Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, has also been successfully applied to 3-aryl-1-iodoimidazo[1,5-a]pyridines. nih.govwikipedia.org This reaction provides a direct route to 1-alkenyl-3-arylimidazo[1,5-a]pyridines.
The reaction between 3-aryl-1-iodoimidazo[1,5-a]pyridines and various styrene (B11656) derivatives proceeds efficiently using a palladium catalyst system. nih.govacs.org A typical catalytic system consists of palladium(II) acetate (Pd(OAc)₂), an N-heterocyclic carbene (NHC) ligand such as IMes·HCl, and a base like cesium carbonate (Cs₂CO₃). nih.govacs.org The reactions are generally conducted in a high-boiling polar aprotic solvent like dimethylacetamide (DMA) at high temperatures (e.g., 130 °C) to afford the desired alkenylated products in moderate to high yields. nih.govacs.org
Table 4: Synthesis of 1-Alkenyl-3-arylimidazo[1,5-a]pyridines via Mizoroki-Heck Reaction| 1-Iodo-3-arylimidazo[1,5-a]pyridine | Alkene | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Iodo-3-phenylimidazo[1,5-a]pyridine | Styrene | (E)-3-Phenyl-1-styrylimidazo[1,5-a]pyridine | 85 | nih.gov |
| 1-Iodo-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | Styrene | (E)-3-(4-Methoxyphenyl)-1-styrylimidazo[1,5-a]pyridine | 90 | nih.gov |
| 1-Iodo-3-phenylimidazo[1,5-a]pyridine | 4-Methylstyrene | (E)-1-(4-Methylstyryl)-3-phenylimidazo[1,5-a]pyridine | 88 | nih.gov |
| 1-Iodo-3-phenylimidazo[1,5-a]pyridine | 4-Methoxystyrene | (E)-1-(4-Methoxystyryl)-3-phenylimidazo[1,5-a]pyridine | 82 | nih.gov |
Mizoroki–Heck Reactions
Synthesis of 1-Alkenyl-3-arylimidazo[1,5-a]pyridines
The palladium-catalyzed Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds. This reaction has been successfully applied to 3-aryl-1-iodoimidazo[1,5-a]pyridines for the synthesis of their 1-alkenylated derivatives. The reaction involves coupling the iodinated scaffold with various styrene derivatives.
Detailed research findings show that the Mizoroki-Heck reaction of 3-aryl-1-iodoimidazo[1,5-a]pyridines proceeds smoothly under specific catalytic conditions. The optimal conditions involve using palladium(II) acetate (Pd(OAc)2) as the catalyst, IMes·HCl as a ligand, and cesium carbonate (Cs2CO3) as the base. The reaction is typically carried out in dimethylacetamide (DMA) at a temperature of 130 °C. These conditions have been shown to produce the desired 1-alkenyl-3-arylimidazo[1,5-a]pyridines in moderate to high yields. The general mechanism for the Mizoroki-Heck reaction involves several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to form the substituted alkene product nih.gov.
| Parameter | Condition |
|---|---|
| Starting Material | 3-aryl-1-iodoimidazo[1,5-a]pyridine |
| Coupling Partner | Styrene derivatives |
| Catalyst | Pd(OAc)2 (5 mol %) |
| Ligand | IMes·HCl (10 mol %) |
| Base | Cs2CO3 (2 equiv) |
| Solvent | DMA |
| Temperature | 130 °C |
| Time | 20 h |
| Yield | Moderate to High |
Other Transition-Metal Catalyzed Coupling Reactions
While extensive research has been conducted on the aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines, specific studies on the aminocarbonylation of this compound are less documented in the available literature. However, the reactions on the isomeric scaffold provide valuable insight. For instance, palladium-catalyzed carbonylation has been effectively used to introduce a carboxamide group into the 6 or 8 positions of iodoimidazo[1,2-a]pyridines mdpi.comnih.gov. These reactions are typically performed using a recyclable palladium catalyst immobilized on a supported ionic liquid phase mdpi.comnih.gov. For the conversion of 6- or 8-iodo derivatives of imidazo[1,2-a]pyridine (B132010), a heterogeneous SILP-Pd catalyst has been used effectively mdpi.comresearchgate.netresearchgate.net. The reactions are generally conducted under a carbon monoxide atmosphere in solvents like DMF or toluene (B28343) at elevated temperatures mdpi.comresearchgate.net.
C-H Functionalization of Imidazo[1,5-a]pyridines and their Iodinated Derivatives
Direct C-H functionalization offers an atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Metal-Free Approaches to C-H Functionalization
Significant progress has been made in the C-H functionalization of imidazo[1,5-a]pyridines without the use of transition metals nih.govcolab.ws. One notable metal-free approach involves using a formaldehyde (B43269) solution as both a reagent and a solvent nih.govacs.org. This method allows for the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules, resulting in the synthesis of bis(imidazo[1,5-a]pyridinyl)methanes in moderate to good yields nih.govacs.org. This C(sp²)–C(sp³)–H–C(sp²) bond-forming reaction proceeds via the C(sp²)H functionalization of the imidazo[1,5-a]pyridine core and can be extended to other aldehydes nih.govacs.org. The reaction is performed under aerobic conditions at room temperature, highlighting its cost-effectiveness and environmental friendliness acs.org.
| Parameter | Condition |
|---|---|
| Starting Material | 3-substituted-imidazo[1,5-a]pyridine |
| Reagent/Solvent | Formaldehyde solution (37% in water) |
| Catalyst | None (Metal-Free) |
| Temperature | Room Temperature |
| Product | bis(3-substituted-imidazo[1,5-a]pyridin-1-yl)methane |
| Yield | Good |
Oxidative Functionalization Strategies
Oxidative functionalization provides another avenue for derivatizing the imidazo[1,5-a]pyridine core. A copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine (B48309) proceeds through a condensation-amination-oxidative dehydrogenation sequence to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields, using oxygen as a clean oxidant organic-chemistry.org.
Additionally, a transition-metal-free approach utilizing molecular iodine has been developed for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines rsc.org. This I2-mediated oxidative annulation proceeds efficiently in a one-pot manner and represents a simple and scalable synthetic method rsc.org. Another iodine-mediated one-pot synthesis involves reacting 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates to construct C-N and C-S bonds simultaneously, yielding 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs mdpi.commdpi.comresearchgate.net.
Regioselective Functionalization at C-1 Position
The direct and regioselective functionalization of the C-1 position is crucial for introducing the iodo-substituent that serves as a handle for further reactions. The synthesis of this compound is efficiently achieved through the reaction of imidazo[1,5-a]pyridine with N-iodosuccinimide (NIS) nih.gov. This electrophilic iodination reaction specifically targets the electron-rich C-1 position of the imidazo[1,5-a]pyridine ring system, providing the key starting material for the coupling reactions discussed previously. This selective iodination is a foundational step that enables the subsequent derivatization at this specific position.
Nucleophilic Substitution Reactions
The carbon-iodine bond at the C1 position of this compound is a key site for nucleophilic substitution, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse derivatives.
One prominent example of nucleophilic substitution on this compound is palladium-catalyzed phosphination. This reaction is instrumental in the synthesis of phosphine ligands, which are themselves crucial components of many catalytic systems. The synthesis of 1-phosphinoimidazo[1,5-a]pyridine ligands has been successfully achieved starting from the parent imidazo[1,5-a]pyridine. The initial step involves the iodination of imidazo[1,5-a]pyridine with N-iodosuccinimide (NIS) to yield this compound nih.gov. This intermediate then undergoes a palladium-catalyzed reaction with various phosphines to deliver the desired 1-phosphino derivatives nih.gov.
The efficiency of these phosphination reactions can be influenced by the specific phosphine used and the reaction conditions. For instance, the reaction of 1-iodo-3-arylimidazo[1,5-a]pyridines with different phosphines can lead to a variety of phosphine ligands in varying yields.
| Entry | Aryl Substituent (Ar) | Phosphine | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl | HP(Cy)₂ | 1-(dicyclohexylphosphino)-3-phenylimidazo[1,5-a]pyridine | Data not available |
| 2 | Phenyl | HPPh₂ | 1-(diphenylphosphino)-3-phenylimidazo[1,5-a]pyridine | 85 |
| 3 | 4-Methoxyphenyl | HPPh₂ | 1-(diphenylphosphino)-3-(4-methoxyphenyl)imidazo[1,5-a]pyridine | 82 |
| 4 | 4-Trifluoromethylphenyl | HPPh₂ | 1-(diphenylphosphino)-3-(4-trifluoromethylphenyl)imidazo[1,5-a]pyridine | 75 |
While direct displacement of the iodide by simple nucleophiles is not extensively reported, the use of transition metal catalysis, such as in the Buchwald-Hartwig amination, represents a powerful strategy for the formation of carbon-nitrogen bonds from aryl halides wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org. Similarly, the Sonogashira coupling offers a route to introduce alkyne moieties wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com. Although specific examples starting from this compound are not detailed in the provided search results, the general applicability of these reactions to aryl iodides suggests their potential for the derivatization of this scaffold.
Electrophilic Aromatic Substitution Reactions
The imidazo[1,5-a]pyridine ring system is susceptible to electrophilic aromatic substitution. The position of substitution is dictated by the electronic properties of the bicyclic system and the presence of existing substituents. For the parent imidazo[1,5-a]pyridine, electrophilic attack occurs most readily at the 1-position rsc.orgelectronicsandbooks.com.
However, when the 1-position is already occupied, as in the case of this compound, electrophilic substitution is directed to the 3-position rsc.orgelectronicsandbooks.com. A key example of this reactivity is the nitration of substituted imidazo[1,5-a]pyridines.
Studies on the nitration of imidazo[1,5-a]pyridines using a mixture of nitric acid and sulfuric acid in acetic acid have shown that 1-substituted derivatives are nitrated at the 3-position electronicsandbooks.com. For instance, the nitration of 1-methylimidazo[1,5-a]pyridine (B1607899) yields 1-methyl-3-nitroimidazo[1,5-a]pyridine electronicsandbooks.com. This provides strong evidence that this compound would undergo nitration to afford 1-iodo-3-nitroimidazo[1,5-a]pyridine.
The reaction conditions and the nature of the substituent at the 1-position can influence the yield of the 3-nitro product.
| Entry | Substituent at C1 | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 1-Nitroimidazo[1,5-a]pyridine | Data not available |
| 2 | Methyl | 1-Methyl-3-nitroimidazo[1,5-a]pyridine | 20 |
| 3 | Phenyl | 1-Phenyl-3-nitroimidazo[1,5-a]pyridine | Data not available |
Spectroscopic and Computational Characterization of 1 Iodoimidazo 1,5 a Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.
Proton (¹H) NMR spectroscopy is instrumental in identifying the structural features of the imidazo[1,5-a]pyridine (B1214698) ring system. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the proton signals provide a map of the proton environments and their connectivity.
While specific ¹H NMR data for the parent 1-iodoimidazo[1,5-a]pyridine is not detailed in the available literature, the data for the closely related compound, 1-bromoimidazo[1,5-a]pyridine (B1526994), offers significant insight into the expected spectral characteristics. The substitution at the 1-position influences the electronic environment of the entire heterocyclic system, and the patterns observed for the bromo-derivative are anticipated to be similar for the iodo-derivative, with minor variations in chemical shifts.
The ¹H NMR spectrum of 1-bromoimidazo[1,5-a]pyridine in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for each of the five protons on the fused ring system rsc.org. The protons on the pyridine (B92270) ring typically appear as a complex set of multiplets, with coupling constants indicating their ortho, meta, and para relationships.
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 8.04 | s (singlet) | - |
| Ar-H | 7.89 | d (doublet) | 7.1 |
| Ar-H | 7.36 | d (doublet) | 9.3 |
| Ar-H | 6.77 | dd (doublet of doublets) | 9.3, 6.3 |
| Ar-H | 6.60 | dd (doublet of doublets) | 7.1, 6.3 |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,5-a]pyridine core are sensitive to the electronic effects of substituents. For derivatives of the imidazo[1,5-a]pyridine system, distinct signals are observed for each carbon atom, with the carbon atom bonded to the halogen (C1) showing a characteristic shift due to the halogen's electronegativity and heavy atom effect. The chemical shifts for other carbons in the ring provide confirmation of the fused heterocyclic structure mdpi.com.
For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful and highly sensitive analytical tool nih.govwikipedia.org. The nucleus of fluorine (¹⁹F) has a spin of ½ and is 100% naturally abundant, making it easy to observe. Furthermore, ¹⁹F NMR offers a very wide range of chemical shifts, which minimizes signal overlap and provides high resolution for different fluorine environments within a molecule huji.ac.ilthermofisher.com.
This technique is crucial for confirming the successful incorporation of fluorine into the imidazo[1,5-a]pyridine scaffold. The chemical shift of a fluorine atom is highly sensitive to its electronic surroundings. For instance, the analysis of fluorinated derivatives like 1-(pentafluorophenylethynyl)imidazo[1,5-a]pyridine reveals multiple distinct signals corresponding to the ortho, meta, and para fluorine atoms on the pentafluorophenyl ring rsc.org. Similarly, a derivative such as 3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine shows a single characteristic signal for the fluorine atom on the phenylthio group mdpi.com.
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 1-(Pentafluorophenylethynyl)imidazo[1,5-a]pyridine | CDCl₃ | -132.7 (m, 2F), -150.2 (t, J=20.6 Hz, 1F), -158.5 (m, 2F) | rsc.org |
| 3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | CDCl₃ | -117.1 | mdpi.com |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₅IN₂), the theoretical exact mass can be calculated, and experimental HRMS data for its derivatives are used to confirm their elemental composition with high confidence.
The calculated monoisotopic mass for the parent compound C₇H₅IN₂ is 243.9549 g/mol . Experimental HRMS data for various derivatives confirm their structures by matching the measured mass to the calculated mass for the expected formula rsc.orgmdpi.com.
| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 1-(Pentafluorophenylethynyl)imidazo[1,5-a]pyridine | EI | 308.0373 [M]⁺ | 308.0380 [M]⁺ | rsc.org |
| 3-(4-chlorophenyl)-1-(phenylthio)imidazo[1,5-a]pyridine | ESI | 337.0561 [M+H]⁺ | 337.0565 [M+H]⁺ | mdpi.com |
| 3-(2-chlorophenyl)-1-((4-fluorophenyl)thio)imidazo[1,5-a]pyridine | ESI | 355.0467 [M+H]⁺ | 355.0464 [M+H]⁺ | mdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally useful for analyzing complex mixtures, determining the purity of compounds, and identifying reaction products and intermediates researchgate.net.
In the context of imidazo[1,5-a]pyridine derivatives, LC-MS is employed to separate the target compound from starting materials and byproducts. The mass spectrometer then provides the molecular weight of the eluted components. The molecular ion peak (M⁺) is typically observed, and in the case of salts, the base peak often corresponds to the molecular ion after the loss of the counter-ion researchgate.net. Analysis of the fragmentation patterns can further aid in the structural confirmation of the separated compounds. This makes LC-MS an essential tool for both qualitative and quantitative analysis in the synthesis and characterization of this class of heterocycles.
X-ray Crystallography for Solid-State Structure Determination
While the specific crystal structure of this compound has not been detailed in the reviewed literature, X-ray crystallography has been instrumental in elucidating the solid-state structures of various derivatives of the imidazo[1,5-a]pyridine scaffold. These studies provide critical insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing of this class of compounds.
Analysis of several imidazo[1,5-a]pyridine derivatives reveals that the fused pyridinium (B92312) and imidazolium (B1220033) rings are typically virtually coplanar. nih.gov For instance, in the crystal structure of a 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, the dihedral angles between the fused rings are minimal, indicating a high degree of planarity. nih.gov However, substituent groups attached to the core can be twisted with respect to the plane of the imidazo[1,5-a]pyridine ring system. nih.gov
The table below summarizes crystallographic data for some representative imidazo[1,5-a]pyridine derivatives, illustrating the common structural features and packing arrangements.
| Compound | Space Group | Key Structural Features | Ref. |
| bis-[2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridin-2-ium] tetra-iodo-cadmate | P21/n | Layers of organic cations and tetrahalometallate anions; π-π stacking in a herringbone pattern. | nih.gov |
| [2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium]2[MnCl4] | P21/c | Fused rings are virtually coplanar; cations and anions form separate stacks; weak π-π stacking. | nih.gov |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione | P-1 | Thione tautomer in the solid state; two independent molecules in the unit cell. | lew.ro |
| 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one | Pbca | Ketone tautomer in the solid state; three independent molecules in the unit cell. | lew.roresearchgate.net |
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful toolkit for investigating the electronic structure, properties, and reactivity of this compound and its derivatives, complementing experimental findings.
Density Functional Theory (DFT) has become a standard method for studying the electronic properties and reaction mechanisms of organic molecules, including the imidazo[1,5-a]pyridine system.
DFT calculations are frequently employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. For imidazo[1,5-a]pyridine derivatives, the distribution and energies of these frontier orbitals can be significantly influenced by the nature and position of substituents on the heterocyclic core. These calculations are crucial for designing molecules with specific electronic properties for applications in materials science and medicinal chemistry.
DFT calculations are also invaluable for elucidating the mechanisms of chemical reactions involving imidazo[1,5-a]pyridines. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction pathways. This allows for a detailed understanding of the reaction kinetics and thermodynamics. For instance, computational studies can shed light on the regioselectivity of electrophilic or nucleophilic substitution reactions on the imidazo[1,5-a]pyridine ring, guiding synthetic strategies.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the excited-state properties of molecules and predict their photophysical behavior. For fluorescent compounds like many imidazo[1,5-a]pyridine derivatives, TD-DFT calculations can predict absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or n-π*). nih.gov These theoretical predictions are essential for understanding the relationship between molecular structure and photophysical properties, and for the rational design of novel fluorophores for applications in imaging, sensing, and organic light-emitting diodes (OLEDs). nih.gov
Molecular modeling and docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or nucleic acid. Given that imidazo[1,5-a]pyridine derivatives have shown a wide range of biological activities, molecular docking is a valuable tool to explore their potential as therapeutic agents. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the imidazo[1,5-a]pyridine scaffold and the active site of a target protein, providing insights into the structure-activity relationship and guiding the design of more potent and selective inhibitors.
Applications in Advanced Organic Materials and Chemical Biology
Luminescent Materials and Optoelectronics
Imidazo[1,5-a]pyridine (B1214698) derivatives are recognized for their significant potential in the field of luminescent materials and optoelectronics. rsc.org These heterocyclic compounds are known for their intense emissions, large Stokes shifts, and good stability, with quantum yields reaching up to 50%. researchgate.net The versatility of the imidazo[1,5-a]pyridine nucleus allows for strategic modifications to tune its electronic and steric characteristics, making it a valuable platform for developing innovative compounds for applications ranging from optoelectronic devices to chemical sensors and bioimaging. researchgate.netnih.govmdpi.com
Development of Fluorescent Probes
The inherent fluorescence of the imidazo[1,5-a]pyridine core makes it an excellent candidate for the development of fluorescent probes. mdpi.com These compounds possess a compact shape and notable photophysical properties that are advantageous for applications in chemical biology, such as cell membrane probes. nih.govnih.govresearchgate.net
Researchers have synthesized various imidazo[1,5-a]pyridine-based fluorophores and investigated their photophysical characteristics in different environments. nih.gov Studies have shown that certain derivatives exhibit significant solvatochromic behavior, where their fluorescence properties change with the polarity of the solvent, making them suitable for probing the local environment of biological structures like lipid bilayers. nih.govnih.gov The successful intercalation of these probes into liposomes, which serve as artificial membrane models, has been demonstrated. nih.govnih.govresearchgate.net This suggests the potential of the imidazo[1,5-a]pyridine scaffold for creating probes to study membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health. nih.govnih.gov
Applications in Organic Light-Emitting Diodes (OLEDs)
The imidazo[1,5-a]pyridine (ImPy) framework is a promising emitter material for Organic Light-Emitting Diodes (OLEDs). uni-giessen.detandfonline.com The development of solution-processed OLEDs is a key area of research for creating affordable solid-state lighting and high-quality displays. tandfonline.com
Fluorophores based on the ImPy core have been designed and synthesized for this purpose. For instance, an ImPy-based fluorophore decorated with an anthracene π-system was developed and showed excellent thermal and electrochemical stability. tandfonline.com OLEDs fabricated using this emitter demonstrated good performance, including a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com The device emitted a greenish-yellow light and had a low turn-on voltage, highlighting the material's potential in OLED applications. tandfonline.com Other research has focused on designing sky-blue emitters for solution-processed OLEDs using a 1-phenylimidazo[1,5-a]pyridine base, further demonstrating the platform's versatility. rsc.org
Photophysical Investigations and Quantum Yields
The photophysical properties of imidazo[1,5-a]pyridine derivatives are a subject of extensive research. The 1-iodo-substituted variants serve as key intermediates for creating more complex structures with tunable optical properties. acs.org Through Sonogashira and Mizoroki–Heck coupling reactions, 3-aryl-1-iodoimidazo[1,5-a]pyridines can be converted into 1-alkynyl and 1-alkenyl derivatives, respectively. acs.org
These modifications have a significant impact on the fluorescence characteristics of the molecules. For example, 1-alkynyl-3-arylimidazo[1,5-a]pyridines have been reported to exhibit fluorescence maxima in the range of 458–560 nm with quantum yields between 0.08 and 0.26 in chloroform (B151607) solution. acs.org The corresponding 1-alkenyl derivatives showed fluorescence maxima from 479–537 nm with quantum yields of 0.03–0.13. acs.org The introduction of different substituents allows for the fine-tuning of emission colors and efficiencies. researchgate.net Furthermore, studies on various substituted imidazo[1,5-a]pyridines have shown that quantum yields can be significantly increased, with values up to 58% being achieved in a polymeric matrix. researchgate.net
Below is a table summarizing the photophysical properties of selected 1-alkynyl and 1-alkenyl imidazo[1,5-a]pyridine derivatives synthesized from a 1-iodo precursor.
| Compound Type | Substituent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm⁻¹] | Quantum Yield (ΦF) |
| 1-Alkynyl | 4-MeOC₆H₄ | 400 | 483 | 4350 | 0.26 |
| 1-Alkynyl | C₆H₅ | 390 | 473 | 4550 | 0.24 |
| 1-Alkynyl | 4-CF₃C₆H₄ | 392 | 471 | 4280 | 0.16 |
| 1-Alkenyl | 4-MeOC₆H₄ | 409 | 499 | 4480 | 0.13 |
| 1-Alkenyl | C₆H₅ | 403 | 493 | 4510 | 0.09 |
| 1-Alkenyl | 4-ClC₆H₄ | 406 | 496 | 4470 | 0.07 |
Data sourced from studies on derivatives synthesized from 3-aryl-1-iodoimidazo[1,5-a]pyridines. acs.org
Ligands in Coordination Chemistry and Catalysis
The imidazo[1,5-a]pyridine framework is a versatile ligand in coordination chemistry, capable of coordinating with a wide variety of transition metal ions, including Ni, Co, Pd, Cu, and Zn. acs.orgnih.gov The nitrogen atoms in the fused heterocyclic system provide effective coordination sites. When substituted appropriately, these compounds can act as bidentate or multidentate ligands, forming stable metal complexes with diverse coordination motifs. uva.esnih.gov This adaptability makes them highly valuable for designing new catalysts and functional coordination polymers. nih.govmdpi.com
Design of Novel Ligands for Transition Metal Catalysis
The imidazo[1,5-a]pyridine scaffold has been successfully employed in the design of novel ligands for transition metal catalysis. A significant area of development is in the creation of N-heterocyclic carbene (NHC) ligands, which are known for their strong σ-donor character, leading to robust metal-ligand bonds and enhanced catalytic activity. acs.org
For example, chiral imidazo[1,5-a]pyridine-based ligands have been synthesized for use in gold(I)-catalyzed enantioselective reactions. acs.org These ligands, featuring chiral aniline moieties, allow for precise control over the steric and electronic properties of the metal's coordination sphere. Their effectiveness has been demonstrated in the intramolecular hydrocarboxylation of allenes, achieving high yields and unprecedented levels of enantiocontrol. acs.org Another innovative approach involves creating pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (ImPy) ligands. mdpi.com These C,N-bidentate ligands form rigid six-membered rings upon coordination with metals like nickel, creating well-defined catalytic centers. mdpi.comresearchgate.net
Exploration of Catalyst Systems Utilizing Imidazo[1,5-a]pyridine Ligands
Catalyst systems incorporating imidazo[1,5-a]pyridine ligands have been explored for various important chemical transformations. A notable example is the development of nickel(II) complexes with pyridine-chelated ImPy ligands for the synthesis of acrylates from ethylene and carbon dioxide. mdpi.comresearchgate.net This process is highly relevant for carbon capture and utilization (CCU) strategies. The specially designed bidentate ImPy ligand imposes a rigid coordination environment on the nickel center, which provides catalytic activity for this challenging transformation. mdpi.com
The versatility of the imidazo[1,5-a]pyridine core allows it to be incorporated into ligands for various other transition metals as well. uva.es Complexes with copper, rhenium, iridium, and molybdenum have been synthesized and characterized. uva.es The electronic properties of the 3-(pyridin-2-yl)imidazo[1,5-a]pyridine ligand, for instance, are comparable to classic ligands like 2,2'-bipyridine, indicating its broad potential in catalysis and coordination chemistry. uva.es
Precursors for Biologically Active Molecules and Medicinal Chemistry
The 1-iodo-substituted imidazo[1,5-a]pyridine core is a key intermediate in the synthesis of various compounds with significant therapeutic potential. The presence of the iodine atom at the 1-position provides a reactive handle for introducing a diverse range of functional groups through various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This versatility allows for the systematic modification of the core structure to optimize biological activity and pharmacokinetic properties.
Imidazo[1,5-a]pyridine as a Privileged Scaffold in Drug Discovery
The imidazo[1,5-a]pyridine nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govrsc.org This is attributed to its three-dimensional structure, which allows it to interact with a variety of biological targets with high affinity and selectivity. nih.gov This scaffold is a component of numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govrsc.org
The versatility of the imidazo[1,5-a]pyridine framework allows for its decoration with various substituents, leading to the development of potent and selective therapeutic agents. Its unique electronic and structural features have made it a focal point for the design of novel drugs targeting a range of diseases. nih.gov
Synthesis of Novel Heterocyclic Compounds for Biological Screening
1-Iodoimidazo[1,5-a]pyridine serves as a versatile starting material for the synthesis of novel heterocyclic compounds destined for biological screening. The carbon-iodine bond at the 1-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkynyl groups. For instance, this compound can be synthesized from imidazo[1,5-a]pyridine through reaction with N-iodosuccinimide (NIS). nih.gov This iodinated intermediate can then undergo further reactions, such as palladium-catalyzed phosphination, to yield more complex ligands. nih.gov
The development of efficient, one-pot synthesis methods, often mediated by iodine, has further expanded the accessibility and diversity of imidazo[1,5-a]pyridine derivatives. mdpi.com These synthetic strategies allow for the construction of libraries of novel compounds that can be screened for a wide range of biological activities, accelerating the drug discovery process.
A notable example is the synthesis of this compound-3-carbaldehyde, which serves as a key intermediate for creating more complex molecules with potential therapeutic applications.
Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase, Tryptophan 2,3-Dioxygenase)
The imidazo[1,5-a]pyridine scaffold has been identified as a promising framework for the development of enzyme inhibitors, particularly in the field of cancer immunotherapy.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition:
Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine pathway of tryptophan metabolism and a key target in cancer immunotherapy. nih.gov Overexpression of IDO1 in the tumor microenvironment leads to immune suppression by depleting tryptophan and producing immunosuppressive metabolites. nih.gov Highly potent imidazopyridine-containing IDO1 inhibitors have been discovered, highlighting the potential of this scaffold in developing novel cancer therapies. nih.gov While direct studies on this compound as a precursor for IDO1 inhibitors are emerging, the broader class of imidazopyridines has shown significant promise.
Tryptophan 2,3-Dioxygenase (TDO) Inhibition:
Similar to IDO1, Tryptophan 2,3-dioxygenase (TDO) is another enzyme involved in tryptophan catabolism that has been identified as a therapeutic target in oncology. A patent has described novel 5- or 8-substituted imidazo[1,5-a]pyridines as selective inhibitors of both IDO1 and TDO, suggesting that this scaffold can be tailored to target either or both of these important enzymes. google.com This dual-inhibitory potential could offer a broader therapeutic window for cancer treatment.
Development of Antitumor and Antiviral Agents
Derivatives of this compound have demonstrated direct potential as both antitumor and antiviral agents.
Antitumor Activity:
The compound this compound-3-carbaldehyde has been reported to exhibit antitumor properties. It can selectively inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, a series of imidazo[1,5-a]pyridine-based chalcones were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Two of these compounds showed promising activity against the MDA-MB-231 breast cancer cell line with IC50 values of 4.23 ± 0.25 μM and 3.26 ± 0.56 μM. nih.gov
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Imidazo[1,5-a]pyridine-chalcone derivative 1 | MDA-MB-231 (Breast Cancer) | 4.23 ± 0.25 |
| Imidazo[1,5-a]pyridine-chalcone derivative 2 | MDA-MB-231 (Breast Cancer) | 3.26 ± 0.56 |
Antiviral Activity:
The same derivative, this compound-3-carbaldehyde, has also shown promising activity against the hepatitis B virus and herpes simplex virus. In a broader context, imidazo[1,2-a]pyrazine derivatives, which share a similar heterocyclic core, have been identified as potent inhibitors of the influenza virus. One such derivative, A4, exhibited an EC50 value of 2.75 μM against the influenza A virus. nih.gov While this is a different isomer, it underscores the potential of the imidazopyridine scaffold in antiviral drug development.
| Compound Class | Virus | EC50 (μM) |
|---|---|---|
| Imidazo[1,2-a]pyrazine derivative A4 | Influenza A Virus | 2.75 |
Future Research Directions and Challenges
Development of More Sustainable and Green Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyridines has traditionally involved methods that are not environmentally friendly, often requiring harsh reagents, multi-step processes, and generating significant waste. researchgate.net Consequently, a major challenge and a key future direction is the development of green and sustainable synthetic protocols.
Future efforts will likely focus on:
One-Pot and Multi-Component Reactions: Designing one-pot syntheses that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. rsc.orgsioc-journal.cn Methods using iodine as a catalyst for cyclization are promising in this regard. rsc.orgmdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net
Benign Catalysts and Solvents: Research into catalysts that are inexpensive, non-toxic, and readily available is crucial. excelpublication.com Molecular iodine, for instance, has been used as an environmentally benign catalyst for the synthesis of related imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov The use of aqueous micellar media is another promising green approach. acs.org
Mechanochemistry: Solvent-free mechanochemical reactions, such as ball milling, represent a promising alternative to traditional solution-based chemistry, minimizing solvent use and waste production. researchgate.net
Exploration of Novel Reactivity Patterns for 1-Iodoimidazo[1,5-a]pyridine
The carbon-iodine bond at the 1-position of the imidazo[1,5-a]pyridine (B1214698) ring is a key functional handle for derivatization. While its reactivity is anticipated to be similar to other heteroaryl iodides, a thorough exploration of its specific reaction patterns is a critical area for future research. This will enable the synthesis of a diverse library of derivatives for various applications.
Key areas for investigation include:
Cross-Coupling Reactions: A systematic study of Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and other transition-metal-catalyzed cross-coupling reactions at the C1-position would be highly valuable. This would allow for the introduction of a wide range of aryl, alkynyl, and amino substituents.
Direct C-H Functionalization: While the iodo-group provides a pre-functionalized site, exploring direct C-H activation at other positions of the pre-existing or modified imidazo[1,5-a]pyridine ring could lead to more efficient and atom-economical synthetic routes.
Iodine-Specific Reactions: Investigating reactions that are unique to the iodine substituent, such as iodine-metal exchange followed by trapping with electrophiles or radical-based transformations, could unlock novel synthetic pathways.
Advanced Applications in Materials Science and Bioimaging
The imidazo[1,5-a]pyridine core is known for its unique photophysical properties, including high quantum yields and large Stokes shifts, making it an attractive scaffold for advanced materials and bioimaging agents. nih.govresearchgate.net The 1-iodo derivative serves as a crucial intermediate for creating more complex and functionalized molecules.
Future research in this area should focus on:
Organic Light-Emitting Diodes (OLEDs): Derivatives of imidazo[1,5-a]pyridine have been used as emitters in OLEDs, demonstrating good performance for sky-blue emission. rsc.org The 1-iodo group can be used to introduce various substituents to tune the emission color, efficiency, and stability of these materials.
Fluorescent Probes and Sensors: The scaffold's sensitivity to its environment makes it a suitable candidate for developing fluorescent probes for cellular imaging. nih.gov The 1-iodo position allows for the attachment of specific recognition units for sensing ions, small molecules, or biological macromolecules. These probes could be used to study membrane dynamics, hydration, and fluidity. nih.gov
Bioimaging: The iodine atom itself can be a target for specific applications. For instance, the introduction of a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) could enable applications in single-photon emission computed tomography (SPECT) or other nuclear imaging techniques.
Structure-Activity Relationship (SAR) Studies for Targeted Applications
The imidazo[1,5-a]pyridine nucleus is considered a "privileged pharmacophoric scaffold" found in many biologically active compounds. beilstein-journals.org Derivatives have shown potential as antitumor agents, inhibitors of various enzymes, and modulators of protein-protein interactions. beilstein-journals.orgnih.gov A significant future direction is the systematic exploration of the structure-activity relationships (SAR) of 1-substituted imidazo[1,5-a]pyridines.
A comprehensive SAR study would involve:
Systematic Derivatization: Using the 1-iodo group as a starting point, a diverse library of analogues with varying electronic and steric properties at this position can be synthesized.
Biological Screening: These compounds would then be screened against a panel of biological targets, such as kinases, proteases, or specific receptors, to identify lead compounds. documentsdelivered.comnih.gov For example, related imidazo[1,2-a]pyridine derivatives have been studied as Nek2 inhibitors for cancer treatment. documentsdelivered.comnih.gov
Computational Modeling: Molecular docking and other computational studies can be used to understand the binding modes of active compounds and to guide the design of new, more potent derivatives. nih.gov This will help in developing compounds with targeted efficacy for diseases like cancer or neurodegenerative disorders. beilstein-journals.org
Q & A
Q. What are the most efficient synthetic routes for 1-iodoimidazo[1,5-a]pyridine, and how do reaction conditions influence yield?
The iodine-mediated sequential dual oxidative Csp³–H amination/iodination of aryl methyl ketones and pyridin-2-ylmethylamines is a key method, yielding 1-iodoimidazo[1,5-a]pyridines in moderate to good yields (40–75%) . Optimized conditions include using molecular iodine as both catalyst and iodine source, with NaOAc as a base in DMSO at 80–100°C for 12–24 hours. Alternative routes involve palladium-catalyzed Suzuki coupling starting from this compound precursors, as demonstrated in ligand synthesis for cross-coupling reactions .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and iodine incorporation .
- HRMS for precise molecular weight validation .
- X-ray crystallography to resolve ambiguous structural features, as shown in studies of imidazo[1,5-a]pyridine derivatives .
- UV-Vis and fluorescence spectroscopy to assess electronic properties, particularly for derivatives with light-emitting applications .
Advanced Research Questions
Q. How can researchers validate proposed reaction mechanisms for iodine-mediated synthesis of this compound?
Mechanistic validation involves:
- Isotopic labeling (e.g., ¹⁸O or D-labeled reagents) to track oxygen or hydrogen transfer during Kornblum oxidation and amination steps .
- Kinetic studies to identify rate-determining steps, such as iodination versus amination .
- Intermediate trapping (e.g., isolating phenylglyoxal derivatives) to confirm sequential iodination/oxidation pathways .
Q. How should structure-activity relationship (SAR) studies be designed for imidazo[1,5-a]pyridine derivatives in drug discovery?
- Substitution diversity : Introduce electron-withdrawing/donating groups (e.g., CF₃, OMe) at positions 1, 3, and 8 to modulate bioactivity .
- Enzymatic assays : Test inhibitory effects against targets like cysteine proteases using kinetic analysis (e.g., Lineweaver-Burk plots) to determine inhibition constants (Ki) .
- Thermodynamic profiling : Calculate free energy changes (ΔG) of inhibitor binding to correlate structural modifications with potency .
Q. How can contradictions in synthetic methodologies (e.g., iodine-mediated vs. transition-metal-free routes) be resolved?
- Comparative yield analysis : Evaluate efficiency under identical conditions (solvent, temperature, catalyst loading) .
- Byproduct analysis : Use GC-MS or HPLC to identify side products, which may indicate competing pathways (e.g., over-iodination in metal-free routes) .
- Substrate scope testing : Assess compatibility with sterically hindered or electron-deficient substrates to determine method robustness .
Q. What strategies are effective for evaluating the thermodynamic and kinetic parameters of this compound derivatives as enzyme inhibitors?
- Dixon plots and Lineweaver-Burk analysis to distinguish competitive/non-competitive inhibition and calculate Ki values .
- Isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and entropy (ΔS) changes .
- Molecular docking paired with free energy perturbation (FEP) simulations to predict ΔG and validate experimental data .
Q. What are emerging applications of this compound in medicinal chemistry and materials science?
- Antimicrobial agents : Derivatives exhibit activity against Gram-positive bacteria (e.g., S. aureus) via enzyme inhibition .
- Cysteine protease inhibitors : 1-Substituted pyridyl derivatives show nanomolar Ki values against papain-like enzymes .
- OLED materials : Functionalization with electron-deficient groups enhances blue-light emission and quantum yield (Φ up to 0.45) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
